molecular formula C14H10F6O3S2 B173909 Diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate CAS No. 147531-11-1

Diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate

Cat. No. B173909
M. Wt: 404.4 g/mol
InChI Key: YHEBUXDOUNWVNZ-UHFFFAOYSA-M
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Description

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a chemical compound with the molecular formula C14H10F6O3S2 . It has an average mass of 404.348 Da and a monoisotopic mass of 403.997559 Da . It is used as a raw material for organic synthesis .


Synthesis Analysis

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is synthesized using phenyl trifluoromethyl sulfoxide as a raw material by chemical reaction .


Molecular Structure Analysis

The InChI code for Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is 1S/C13H10F3S.CHF3O3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 .


Physical And Chemical Properties Analysis

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Generation of Trifluoromethylcarbene

Trifluoromethylcarbene (:CHCF3) is conveniently generated from diphenyl(trifluoromethyl)sulfonium triflate, applied in Fe-catalyzed cyclopropanation of olefins. This process yields trifluoromethylated cyclopropanes with high efficiency, showcasing the compound's role in introducing trifluoromethyl groups into organic frameworks (Duan et al., 2016).

Synthesis of Trifluoromethylsilanes

The compound facilitates magnesium metal-mediated reductive trifluoromethylation of chlorosilanes, using trifluoromethyl sulfides, sulfoxides, and sulfones. This innovative method underscores its potential in synthesizing trifluoromethylsilanes from environmentally benign trifluoromethane, catalytic in diphenyl disulfide (Prakash et al., 2003).

Cyclopropanation and Ring Transformation

(E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, derived from diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate, undergoes alkylation with methylene compounds to produce trifluoromethylated cyclopropane derivatives. These derivatives are further transformed into trifluoromethylated dihydroaminothiophenes and aminothiophenes, demonstrating the compound's utility in complex molecular transformations (Kasai et al., 2012).

Biaryl Coupling Reactions

A sulfonium salt derived from diphenyl sulfoxide and trifluoromethanesulfonic anhydride has been developed for intermolecular biaryl coupling of phenol derivatives. This method facilitates rapid, one-pot reactions without leaving traces of the sulfonium moiety, extending its application to tri-substituted phenyl ethers (Higuchi et al., 2018).

Diastereoselective Synthesis

Diphenyl(trifluoromethyl)sulfonium triflate acts as an efficient ylide reagent in the Johnson-Corey-Chaykovsky reaction, yielding trifluoromethyl epoxides, cyclopropanes, and aziridines with notable diastereoselectivity. This highlights its role in synthesizing stereochemically complex fluorinated compounds (Duan et al., 2015).

Safety And Hazards

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is harmful if swallowed . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

properties

IUPAC Name

diphenyl(trifluoromethyl)sulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3S.CHF3O3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEBUXDOUNWVNZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593403
Record name Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate

CAS RN

147531-11-1
Record name Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147531-11-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Phenyl trifluoromethyl sulfoxide (0.4 g, 2.1 mmol) and then benzene (4.9 g, 64 mmol) are introduced, under an inert atmosphere and at approximately 0° C. (lower limit below which benzene crystallizes), into a Schlenck tube purged beforehand with argon. Five equivalents of triflic anhydride (2.82 g, 10 mmol) are gradually added. The mixture is stirred for 1 h at 0° C. and then for 24 h at ambient temperature. The medium is evaporated and the residue is purified by chromatography with the CH3CN/CH2Cl2 (1/4) mixture as eluent. White crystals, having a melting point of 69-70° C., are obtained with a yield of 40%.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two

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